molecular formula C15H16NO3P B14547106 2H-1,3,2-Oxazaphosphorine, tetrahydro-2-phenoxy-3-phenyl-, 2-oxide CAS No. 61888-12-8

2H-1,3,2-Oxazaphosphorine, tetrahydro-2-phenoxy-3-phenyl-, 2-oxide

Cat. No.: B14547106
CAS No.: 61888-12-8
M. Wt: 289.27 g/mol
InChI Key: AIZYGPBOLHSADM-UHFFFAOYSA-N
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Description

2H-1,3,2-Oxazaphosphorine, tetrahydro-2-phenoxy-3-phenyl-, 2-oxide is an organophosphorus compound that features a unique oxazaphosphorine ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its structure comprises a tetrahydro-oxazaphosphorine ring with phenoxy and phenyl substituents, making it a versatile molecule for synthetic and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,3,2-Oxazaphosphorine, tetrahydro-2-phenoxy-3-phenyl-, 2-oxide typically involves the reaction of phosphorus oxychloride with phenol and aniline derivatives under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are then cyclized to form the oxazaphosphorine ring. The reaction conditions often include:

    Temperature: The reaction is usually carried out at low temperatures, ranging from -15°C to -10°C, to control the reactivity of the intermediates.

    Solvent: An inert aprotic organic solvent, such as dichloromethane or tetrahydrofuran, is used to dissolve the reactants and intermediates.

    Catalysts: A base, such as triethylamine, is often added to neutralize the hydrochloric acid generated during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Large-scale batch reactors are used to mix and react the starting materials.

    Temperature Control: Precise temperature control is maintained to ensure the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2H-1,3,2-Oxazaphosphorine, tetrahydro-2-phenoxy-3-phenyl-, 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the oxazaphosphorine ring to other phosphorus-containing structures.

    Substitution: The phenoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Substitution Reagents: Halogenating agents, such as thionyl chloride, can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxazaphosphorine derivatives, which can be further utilized in different applications.

Scientific Research Applications

2H-1,3,2-Oxazaphosphorine, tetrahydro-2-phenoxy-3-phenyl-, 2-oxide has several scientific research applications:

    Chemistry: It is used as a precursor for synthesizing other organophosphorus compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: The compound is used in the production of pesticides, flame retardants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2H-1,3,2-Oxazaphosphorine, tetrahydro-2-phenoxy-3-phenyl-, 2-oxide involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclophosphamide: Another oxazaphosphorine derivative used as an anticancer agent.

    Ifosfamide: A structural analog of cyclophosphamide with similar therapeutic applications.

    Phosphoramide Mustard: A metabolite of cyclophosphamide with cytotoxic properties.

Uniqueness

2H-1,3,2-Oxazaphosphorine, tetrahydro-2-phenoxy-3-phenyl-, 2-oxide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its phenoxy and phenyl groups provide additional sites for chemical modification, making it a versatile compound for various applications.

Properties

CAS No.

61888-12-8

Molecular Formula

C15H16NO3P

Molecular Weight

289.27 g/mol

IUPAC Name

2-phenoxy-3-phenyl-1,3,2λ5-oxazaphosphinane 2-oxide

InChI

InChI=1S/C15H16NO3P/c17-20(19-15-10-5-2-6-11-15)16(12-7-13-18-20)14-8-3-1-4-9-14/h1-6,8-11H,7,12-13H2

InChI Key

AIZYGPBOLHSADM-UHFFFAOYSA-N

Canonical SMILES

C1CN(P(=O)(OC1)OC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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